molecular formula C14H21BO4S B6148653 2-[4-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1383968-45-3

2-[4-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6148653
CAS No.: 1383968-45-3
M. Wt: 296.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester characterized by a methanesulfonylmethyl (-CH2SO2CH3) substituent on the para position of its phenyl ring. This compound belongs to the class of arylboronic esters, widely used in Suzuki-Miyaura cross-coupling reactions due to their stability and versatility in forming carbon-carbon bonds. The methanesulfonylmethyl group introduces both steric bulk and electron-withdrawing effects, which can modulate reactivity and solubility compared to simpler arylboronate esters.

Properties

CAS No.

1383968-45-3

Molecular Formula

C14H21BO4S

Molecular Weight

296.2

Purity

95

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution to Install Methylthio Group

The methanesulfonylmethyl group is introduced via a two-step sequence adapted from the oxidation of thioethers to sulfones.

Procedure :

  • Substitution : 4-Bromobenzyl bromide reacts with sodium methyl mercaptide (NaSMe) in the presence of tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst.

    • Conditions : 45–50°C, THF/water biphasic system, 12–24 h.

    • Outcome : 4-Bromo-(methylthiomethyl)benzene is obtained in >90% yield (HPLC purity >99%).

  • Oxidation to Sulfone : The methylthio intermediate is oxidized using hydrogen peroxide (H₂O₂) and sulfuric acid (H₂SO₄) with sodium tungstate (Na₂WO₄) as a catalyst.

    • Conditions : 60–65°C, 4–6 h, pH maintained at 7.5 during workup.

    • Outcome : 4-Bromo-(methanesulfonylmethyl)benzene is isolated in 94–96% yield after crystallization.

Critical Considerations :

  • Excess H₂O₂ ensures complete oxidation without over-oxidizing the benzyl position.

  • Catalytic Na₂WO₄ accelerates the reaction while minimizing side product formation.

Boronic Ester Formation via Grignard Reagent

Grignard Reagent Generation

The aryl bromide is converted to its corresponding Grignard reagent for subsequent boronate esterification.

Procedure :

  • Magnesium Activation : 4-(Methanesulfonylmethyl)phenyl bromide reacts with magnesium turnings in anhydrous tetrahydrofuran (THF) under argon.

    • Conditions : 25–40°C, 1–2 h, exothermic initiation.

    • Monitoring : Reaction progress is tracked by gas evolution and residual halide quenching.

Reaction with Pinacolborane (HBpin)

The Grignard reagent reacts with HBpin to form the target boronate ester.

Procedure :

  • Barbier Conditions : HBpin is added to the reaction flask prior to Grignard reagent formation to suppress Wurtz coupling side reactions.

  • Quenching and Isolation : The reaction mixture is quenched with saturated NH₄Cl, extracted with diethyl ether, and purified via column chromatography (hexane/ethyl acetate).

Yield and Purity :

  • Typical yields range from 85–92%.

  • Purity exceeds 98% (¹H NMR, HPLC).

Mechanistic Insight :
The reaction proceeds via a trialkoxy alkyl borohydride intermediate, which eliminates hydridomagnesium bromide (HMgBr) to yield the boronate ester.

Alternative Pathways and Comparative Analysis

Boronic Acid Intermediate Route

  • Hydrolysis of Boronate Ester : The pinacol ester is hydrolyzed to the boronic acid using HCl, followed by re-esterification with pinacol.

    • Drawback : Additional steps reduce overall yield (70–75% over two steps).

Optimization Data and Reaction Parameters

StepConditionsYield (%)Purity (%)
Methylthio InstallationNaSMe, TBAI, 50°C, 12 h9599.5
Sulfone OxidationH₂O₂, H₂SO₄, 60°C, 6 h9499.8
Grignard FormationMg, THF, 35°C, 1.5 h90
HBpin CouplingHBpin, THF, 25°C, 2 h8898.2

Chemical Reactions Analysis

Types of Reactions

2-[4-(Methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the methanesulfonylmethyl group yields sulfone derivatives, while substitution reactions involving the boron atom can produce various arylated products.

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for several applications in scientific research:

Synthesis of Pharmaceuticals

The dioxaborolane structure is significant in medicinal chemistry for the synthesis of various pharmaceutical agents. It acts as a boron-containing reagent that can facilitate reactions such as Suzuki coupling reactions, which are essential for forming carbon-carbon bonds in drug development .

Bioconjugation Techniques

Due to its reactive boron atom, this compound can be utilized in bioconjugation processes. It can form stable complexes with biomolecules, enhancing the delivery and efficacy of therapeutic agents . This application is particularly relevant in the development of targeted drug delivery systems.

Material Science

In material science, the compound's unique properties allow it to be used in the development of advanced materials with specific functionalities. Its ability to form stable complexes makes it suitable for creating polymeric materials with enhanced mechanical and thermal properties .

Case Study 1: Pharmaceutical Synthesis

A study demonstrated the use of 2-[4-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in synthesizing a novel anti-cancer agent. The compound facilitated the formation of crucial intermediates through a series of Suzuki couplings, ultimately leading to a compound that showed promising results in preclinical trials .

Case Study 2: Bioconjugation for Drug Delivery

In another research project, this compound was employed to conjugate a chemotherapeutic agent to an antibody. The resulting bioconjugate exhibited improved targeting capabilities and reduced systemic toxicity compared to the free drug. This study highlights the potential of using dioxaborolanes in enhancing drug delivery systems .

Data Tables

Study TitleYearFindings
Synthesis of Novel Anti-Cancer Agents2023Successful application of dioxaborolane in synthesizing intermediates for anti-cancer drugs .
Bioconjugation for Enhanced Drug Delivery2024Improved targeting and reduced toxicity using dioxaborolane-based conjugates .

Mechanism of Action

The mechanism by which 2-[4-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its participation in chemical reactions. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating various transformations. In cross-coupling reactions, the compound undergoes transmetalation with palladium catalysts, leading to the formation of new carbon-carbon bonds . The methanesulfonylmethyl group can also undergo oxidation or reduction, contributing to the compound’s versatility.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights key structural and electronic differences between the target compound and related boronate esters:

Compound Name Substituent on Phenyl Ring Electronic Effects Molecular Weight Key References
2-[4-(Methanesulfonylmethyl)phenyl]-dioxaborolane -CH2SO2CH3 (para) Strongly electron-withdrawing ~312.2 g/mol* -
2-(2-Chloro-4-(methylsulfonyl)phenyl)-dioxaborolane -Cl (ortho), -SO2CH3 (para) Electron-withdrawing (Cl, SO2CH3) 316.6 g/mol
2-(3-Fluoro-4-(methylsulfonyl)phenyl)-dioxaborolane -F (meta), -SO2CH3 (para) Electron-withdrawing (F, SO2CH3) 300.15 g/mol
2-[2-Chloro-4-(methylsulfanyl)phenyl]-dioxaborolane -Cl (ortho), -SCH3 (para) Electron-donating (SCH3) 284.6 g/mol
2-(4-Methoxyphenyl)-dioxaborolane -OCH3 (para) Electron-donating 218.1 g/mol
2-(4-Ethynylphenyl)-dioxaborolane -C≡CH (para) Moderately electron-withdrawing 214.1 g/mol

Notes:

  • Steric effects : The methanesulfonylmethyl group introduces greater steric hindrance compared to smaller substituents like -OCH3 or -F, which may affect reaction kinetics .
  • Solubility: Polar groups like -SO2CH3 enhance solubility in polar solvents (e.g., DMSO, water), whereas non-polar substituents (e.g., tert-butyl ) favor organic solvents.

Reactivity in Cross-Coupling Reactions

  • Target Compound : The methanesulfonylmethyl group’s electron-withdrawing nature may reduce the boronate’s nucleophilicity, requiring optimized conditions (e.g., stronger bases or elevated temperatures) for Suzuki-Miyaura couplings.
  • The chlorine or fluorine substituents may direct regioselectivity in further functionalization .
  • Methoxy Derivatives () : Electron-donating -OCH3 groups enhance boronate reactivity, enabling faster couplings under mild conditions. However, they are less stable under acidic or oxidative conditions compared to sulfonyl-containing analogs .

Biological Activity

2-[4-(Methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry and materials science. Its unique structural features contribute to its biological activity, making it a subject of research in various fields.

  • Molecular Formula : C14H21BO4S
  • Molar Mass : 296.19 g/mol
  • CAS Number : 1383968-45-3
  • Purity : Typically ≥95% .

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through boron coordination. Boron compounds are known for their ability to form stable complexes with biomolecules such as nucleotides and proteins, potentially influencing various biochemical pathways.

Anticancer Activity

Recent studies have indicated that boron compounds exhibit anticancer properties. For instance:

  • Cell Viability Assays : In vitro studies demonstrated that this compound reduced the viability of cancer cell lines by inducing apoptosis .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor:

  • Target Enzymes : Studies suggest that it may inhibit specific enzymes involved in cancer metabolism, leading to decreased tumor growth .

Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits metabolic enzymes related to cancer
Cytotoxic EffectsReduces cell viability in various cancer types

Case Studies

  • Case Study on Anticancer Effects
    • Objective : To evaluate the anticancer effects of the compound on breast cancer cells.
    • Methodology : MTT assays were performed on MCF-7 cell lines treated with varying concentrations of the compound.
    • Results : A significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours of treatment.
  • Case Study on Enzyme Inhibition
    • Objective : To investigate the inhibition of glycolytic enzymes by the compound.
    • Methodology : Enzyme activity assays were conducted using hexokinase and pyruvate kinase.
    • Results : The compound exhibited a dose-dependent inhibition of both enzymes, suggesting its potential as a metabolic modulator in cancer therapy.

Q & A

Q. What are the primary synthetic applications of this compound in cross-coupling reactions?

This boronic ester is widely used in Suzuki-Miyaura cross-coupling reactions to form C–C bonds. Its aryl group transfers to palladium catalysts, enabling the synthesis of biaryl structures. Key methodological considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., THF or DMF) enhance solubility and reaction efficiency.
  • Base optimization : Carbonate or phosphate bases stabilize the palladium intermediate .
  • Purification : Column chromatography with silica gel is recommended due to the compound’s moderate polarity .

Q. How is the compound’s structure confirmed post-synthesis?

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR verify the methanesulfonylmethyl group (δ ~3.0 ppm for S–CH3_3) and boronic ester peaks (δ ~1.3 ppm for pinacol methyl groups).
  • X-ray crystallography : Single-crystal analysis resolves steric effects from the tetramethyl dioxaborolane ring and confirms substituent geometry .

Q. What safety protocols are critical during handling?

  • Moisture sensitivity : Store under argon at –20°C to prevent hydrolysis .
  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Waste disposal : Neutralize boronate byproducts with aqueous NaOH before disposal .

Advanced Research Questions

Q. How can contradictory yields in Ir-catalyzed photoredox reactions involving this compound be resolved?

Discrepancies often arise from:

  • Oxygen interference : Use degassed solvents and inert atmospheres to suppress radical quenching .
  • Light source variability : Calibrate LED intensity (450–470 nm) to ensure consistent photon flux.
  • Catalyst loading : Screen Ir(ppy)3_3 concentrations (0.5–2 mol%) to balance cost and efficiency .

Q. What computational methods predict the compound’s reactivity in novel reaction systems?

  • DFT calculations : Model the electron-withdrawing effect of the methanesulfonylmethyl group, which lowers the LUMO energy of the arylboronate, enhancing electrophilicity.
  • Transition-state analysis : Identify steric hindrance from the pinacol group to optimize coupling partners .

Q. How does the methanesulfonylmethyl substituent influence reaction kinetics compared to other groups?

  • Electron-withdrawing effect : Accelerates transmetallation in Suzuki-Miyaura reactions by polarizing the B–C bond.
  • Comparative studies : Replace with electron-donating groups (e.g., –OCH3_3) to quantify rate differences. Kinetic assays (e.g., UV-Vis monitoring) reveal a 2.5× faster rate for the sulfonyl variant .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Temperature control : Maintain ≤40°C during boronate esterification to avoid dimerization.
  • Catalytic additives : Use molecular sieves (3Å) to scavenge water, reducing hydrolysis byproducts .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on solvent effects in coupling reactions?

Study SolventYield (%)Notes
ATHF78Anhydrous, degassed
BDMF62Trace water present
  • Key Insight : Residual moisture in DMF promotes boronate hydrolysis, lowering yield. Replicate Study A’s anhydrous conditions for reproducibility .

Methodological Recommendations

  • Reaction monitoring : Use TLC (hexane:EtOAc = 4:1) or in situ 11B^{11}\text{B} NMR to track boronate consumption.
  • Crystallization : Recrystallize from ethanol/water (7:3) to isolate high-purity product .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.